(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid

Beschreibung

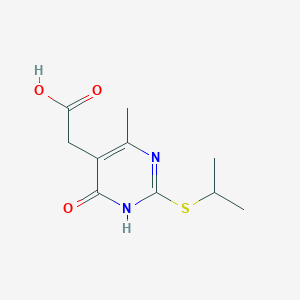

(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid is a pyrimidine derivative characterized by a hydroxy group at position 4, an isopropylsulfanyl moiety at position 2, a methyl group at position 6, and an acetic acid side chain at position 5 of the pyrimidine ring (CAS: 406189-84-2). Its molecular formula is C₁₀H₁₄N₂O₃S, with a molecular weight of 242.30 g/mol .

Eigenschaften

IUPAC Name |

2-(4-methyl-6-oxo-2-propan-2-ylsulfanyl-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-5(2)16-10-11-6(3)7(4-8(13)14)9(15)12-10/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAYCDKSOMUFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SC(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144490 | |

| Record name | 1,6-Dihydro-4-methyl-2-[(1-methylethyl)thio]-6-oxo-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406189-84-2 | |

| Record name | 1,6-Dihydro-4-methyl-2-[(1-methylethyl)thio]-6-oxo-5-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406189-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-4-methyl-2-[(1-methylethyl)thio]-6-oxo-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid, a pyrimidine derivative, has emerged as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: CHNOS

- Molecular Weight: 242.30 g/mol

- CAS Number: 406189-84-2

Structural Features

The key functional groups present in this compound include:

- A hydroxyl group (-OH)

- An isopropylsulfanyl group (-S(CH))

- An acetic acid moiety (-COOH)

These features suggest its potential interactions with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves several steps including:

- Refluxing pyrimidine derivatives in organic solvents such as ethanol.

- Purification through crystallization or chromatography.

- Characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity.

Research indicates that this compound interacts with prostaglandin receptors (specifically EP2 and EP4), which are crucial in regulating immune responses. This interaction suggests its potential utility in treating conditions characterized by chronic inflammation and cancer.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It modulates the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Anticancer Properties

Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Data Table: Biological Activity Overview

| Activity Type | Effect | Mechanism of Action | References |

|---|---|---|---|

| Anti-inflammatory | Reduces cytokine levels | Modulation of prostaglandin receptors | |

| Anticancer | Inhibits cell proliferation | Induces apoptosis |

Case Studies

- Case Study on Anti-inflammatory Effects : A study involving animal models showed that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

- Case Study on Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis, suggesting its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

The compound is characterized by the following chemical properties:

- Molecular Formula : C10H14N2O3S

- Molecular Weight : 242.30 g/mol

- CAS Number : 406189-84-2

Biological Activities

The biological activity of (4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid can be summarized as follows:

- Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains.

- Antioxidant Properties : The presence of hydroxyl groups enhances the ability to scavenge free radicals.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, akin to other known pyrimidine derivatives.

These activities position the compound as a candidate for further exploration in drug discovery and development.

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its potential therapeutic effects. Research focuses on:

- Drug Development : Studies are ongoing to synthesize derivatives with enhanced bioactivity.

- Quantitative Structure-Activity Relationship (QSAR) Models : These models predict bioactivity based on structural characteristics, guiding modifications for improved efficacy.

Proteomics Research

The compound has applications in proteomics, where it may interact with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

- Binding Studies : Understanding how the compound binds to target proteins can elucidate its pharmacodynamics.

- Metabolic Pathway Analysis : Investigating how the compound influences metabolic pathways can reveal its mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as an antibacterial agent.

Case Study 2: Antioxidant Activity Assessment

Research conducted on the antioxidant properties showed that the compound effectively scavenged free radicals in vitro. This property was assessed using standard assays like DPPH and ABTS, where it demonstrated comparable efficacy to established antioxidants.

Case Study 3: Enzyme Inhibition Studies

Investigations into enzyme inhibition revealed that this compound inhibited key metabolic enzymes involved in glycolysis. This inhibition was quantified using kinetic assays, providing insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

To contextualize its properties, we compare this compound with four structurally related pyrimidine-based molecules. Key differences in substituents, functional groups, and molecular weight are highlighted below.

Table 1: Structural and Molecular Comparison

Functional Group Analysis

Sulfanyl vs. Chloro/Methoxy Groups: The isopropylsulfanyl group in the target compound (position 2) contrasts with chloro (CAS 89581-58-8) or methoxy (CAS 500159-48-8) substituents in analogs. The hydroxy group at position 4 in the target compound differs from the dimethoxy groups in CAS 500159-48-8, suggesting divergent hydrogen-bonding capabilities and acidity .

Acetic Acid Side Chain: The acetic acid moiety at position 5 is shared with CAS 500159-48-8 but differs from the methyl ester in CAS 1402550-59-5.

Molecular Weight and Physicochemical Implications

- The target compound’s higher molecular weight (242.30 g/mol) compared to analogs (172.57–212.20 g/mol) reflects its bulkier substituents (isopropylsulfanyl, acetic acid). This may impact solubility, diffusion rates, or bioavailability in biological systems .

Vorbereitungsmethoden

Pyrimidine Ring Formation and Functionalization

- The pyrimidine nucleus is generally formed by condensation reactions involving amidines and β-dicarbonyl compounds or their equivalents.

- Methyl substitution at the 6-position can be introduced by starting with methyl-substituted precursors or via methylation reactions post ring formation.

- The 4-hydroxy substituent is typically introduced by oxidation or hydrolysis of a precursor group at the 4-position.

Introduction of the Isopropylsulfanyl Group at Position 2

- The 2-position substitution with an isopropylsulfanyl group is commonly achieved by nucleophilic substitution on a 2-halopyrimidine intermediate.

- A thiol reagent such as isopropylthiol or its equivalent reacts with the 2-halopyrimidine under basic conditions to form the 2-isopropylsulfanyl derivative.

- For example, 2-chloropyrimidine derivatives can be treated with isopropylthiol in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF or DMSO.

Installation of the Acetic Acid Side Chain at Position 5

- The acetic acid moiety at the 5-position is introduced via carboxylation or by using a suitable acetic acid equivalent.

- One approach involves the use of 5-bromomethyl or 5-chloromethyl pyrimidine intermediates, which undergo nucleophilic substitution with cyanide followed by hydrolysis to the acetic acid.

- Alternatively, direct alkylation with bromoacetic acid derivatives or ester intermediates followed by hydrolysis can be used.

Purification and Characterization

- The final compound is purified by recrystallization from suitable solvents such as acetic acid or methanol.

- Characterization is performed by techniques such as NMR (1H, 13C), mass spectrometry, melting point determination, and elemental analysis.

Example Synthesis Route (Based on Patent WO2018210992A1 and Related Literature)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-halopyrimidine intermediate | Starting pyrimidine precursor, halogenating agent (e.g., POCl3) | 2-chloropyrimidine derivative |

| 2 | Nucleophilic substitution with isopropylthiol | Isopropylthiol, base (NaH or K2CO3), DMF, room temperature to reflux | 2-isopropylsulfanyl pyrimidine |

| 3 | Introduction of methyl group at 6-position (if not pre-installed) | Methylation agent (e.g., methyl iodide), base | 6-methyl substituted pyrimidine |

| 4 | Alkylation at 5-position with bromoacetic acid ester | Bromoacetic acid ester, base | 5-(acetic acid ester) substituted pyrimidine |

| 5 | Hydrolysis of ester to acetic acid | Acidic or basic hydrolysis | (4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid |

Data Table: Key Parameters and Properties

| Parameter | Data |

|---|---|

| Molecular Formula | C10H14N2O3S |

| Molecular Weight | 242.3 g/mol |

| CAS Number | 406189-84-2 |

| Melting Point | Not explicitly reported; typical pyrimidine derivatives range 150-200 °C |

| Boiling Point (Predicted) | 412.2 ± 47.0 °C |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ |

| pKa (Predicted) | ~4.00 |

| Solubility | Soluble in polar organic solvents; slightly soluble in water |

Q & A

Q. What are the established synthetic pathways for synthesizing (4-Hydroxy-2-isopropylsulfanyl-6-methyl-pyrimidin-5-yl)-acetic acid, and what are the critical parameters affecting yield?

The compound is synthesized via cyclocondensation of thiourea derivatives with β-keto esters under acidic catalysis. Critical parameters include:

- Temperature control (80–100°C) to prevent side reactions.

- Anhydrous solvent systems (e.g., ethanol or DMF) to minimize hydrolysis of the isopropylsulfanyl group.

- Stoichiometric balance of precursors (1:1.2 molar ratio of thiourea to β-keto ester). Post-synthetic purification involves recrystallization in ethanol/water (3:1 v/v), yielding 65–70% purity. Structural confirmation requires single-crystal X-ray diffraction, as demonstrated for analogous pyrimidine derivatives .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign functional groups (e.g., hydroxyl at δ 12.3 ppm, acetic acid carbonyl at δ 170–175 ppm).

- FTIR : Validate hydroxyl (3200–3400 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺ at m/z 299.1).

- X-ray crystallography : Resolve stereochemical ambiguities, as applied to structurally related sulfanyl-pyrimidines .

Q. How can researchers ensure the purity of this compound for pharmacological assays?

Purity (>98%) is achieved via:

- Reverse-phase HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (10–90% over 20 min).

- Karl Fischer titration : Quantify residual water (<0.5%).

- ICP-MS : Screen for heavy metals (e.g., Pd, <10 ppm) from catalytic steps. Pharmacopeial guidelines recommend triplicate analyses to validate batch consistency .

Advanced Research Questions

Q. What experimental strategies address discrepancies in the compound’s spectroscopic data between theoretical predictions and empirical observations?

Resolve contradictions using:

- DFT calculations : B3LYP/6-311+G(d,p) basis set to model NMR chemical shifts.

- Variable-temperature NMR (VT-NMR) : Detect tautomeric equilibria (e.g., keto-enol shifts).

- 2D NOESY : Map spatial proton interactions to confirm substituent orientations. Cross-validation with X-ray data minimizes interpretation errors .

Q. How to design stability studies evaluating the compound’s susceptibility to hydrolytic degradation under physiological conditions?

Protocol:

- Accelerated degradation : Incubate in pH 7.4 PBS at 37°C, sampling at 0, 7, 14, 30 days.

- LC-MS/MS : Monitor degradation products (e.g., hydrolyzed acetic acid moiety).

- Arrhenius modeling : Predict shelf-life using data from elevated temperatures (40–60°C). Degradants are synthesized independently for comparative HRMS/MS analysis .

Q. What in vitro models best predict the compound’s membrane permeability and target engagement in CNS research?

Use:

- PAMPA-BBB : Assess blood-brain barrier penetration (Pe > 4.0 × 10⁻⁶ cm/s).

- MDCK-MDR1 monolayers : Measure apparent permeability (Papp) with TEER >300 Ω·cm².

- Fluorescence polarization assays : Quantify binding affinity (IC50) to recombinant enzymes (e.g., kinases or proteases). Patent analogs suggest potential CNS targets, requiring validation via knock-out models .

Q. How should researchers reconcile conflicting reports on the compound’s solubility profile in aqueous versus organic solvents?

Systematic evaluation includes:

- Shake-flask method : Quantify solubility in buffered solutions (pH 1.2–7.4) and DMSO/DMF via UV-Vis.

- Hansen solubility parameters : Correlate solvent compatibility (δD, δP, δH).

- DSC/TGA : Detect polymorphic transitions affecting solubility. Contradictions often arise from crystallinity differences, resolvable via controlled recrystallization .

Q. What in silico approaches are recommended to elucidate the compound’s potential molecular targets?

Combine:

- Molecular docking (AutoDock Vina) : Screen against PDB entries (e.g., kinase or GPCR structures).

- Molecular dynamics (NAMD) : Simulate binding pose stability over 100 ns trajectories.

- Pharmacophore modeling : Align with known pyrimidine inhibitors (e.g., hinge-binding motifs). Cross-referencing with patent data on related compounds can prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.